N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE
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Overview
Description
N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE is an organosulfur compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfur-nitrogen bonds.
Industrial Production Methods
In industrial settings, the production of sulfonamides like this compound is carried out using large-scale reactors where thiols and amines are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product, with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfonyl derivatives, while reduction reactions produce amine derivatives .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug design and discovery programs, particularly as a scaffold for developing new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE involves its interaction with molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ACETAMIDOPHENYL)-4-METHANESULFONAMIDOBENZAMIDE include other sulfonamides and organosulfur compounds, such as:
- Sulfenamides
- Sulfinamides
- Sulfonyl chlorides
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound in drug design and discovery, as well as in the development of new materials with specific properties .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-7-9-14(10-8-13)18-16(21)12-3-5-15(6-4-12)19-24(2,22)23/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQZIKAZTVVAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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